2,5-二氯-4-甲基苯甲酸

描述

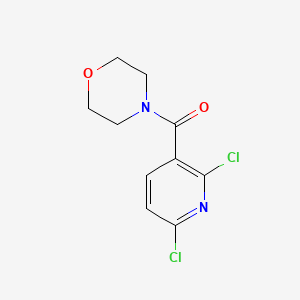

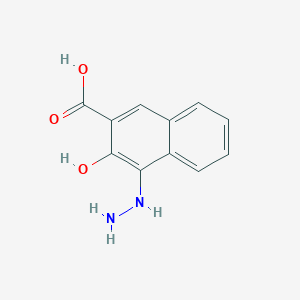

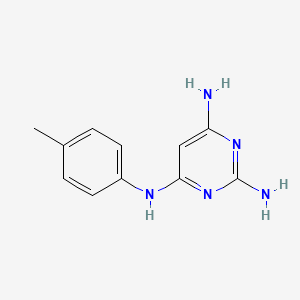

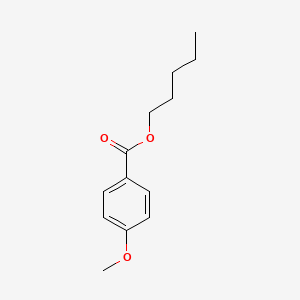

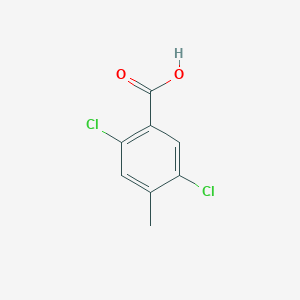

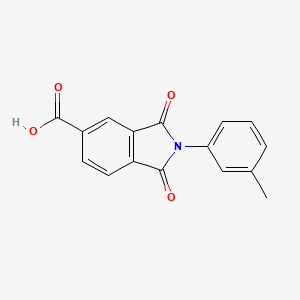

2,5-Dichloro-4-methylbenzoic acid (DCMBA) is an organic compound that has been studied for its potential applications in the pharmaceutical and chemical industries. DCMBA is a derivative of benzoic acid, and is composed of two chlorine atoms, one methyl group, and one carboxylic acid group. It has a molecular weight of 200.06 g/mol, and is a white crystalline solid. DCMBA is a non-toxic and non-flammable compound, and is soluble in water and organic solvents.

科学研究应用

化学合成和衍生物形成

- 2,5-二氯-4-甲基苯甲酸已被用于化学合成。例如,它参与了2,5-二酮哌啶衍生物的合成,展示了良好的官能团容忍性,并避免了处理有害异氰酸酯的需要 (Fei‐Hu Ji, Wen-bin Yi, C. Cai, 2014)。

X射线粉末衍射研究

- 这种化合物已成为X射线粉末衍射研究的对象,为其晶体结构和物理性质提供了见解 (A. P. Quevedo, H. D. Armas, L. Marill, 1998)。

光催化降解研究

- 已对2,5-二氯-4-甲基苯甲酸的光催化降解进行了研究,特别是在环境清洁和污染减少的背景下 (Zahra Khodami, Alireza Nezamzadeh-Ejhieh, 2015)。

生物化学应用

- 在生物化学研究中,2,5-二氯-4-甲基苯甲酸的衍生物已被用于研究生物材料,例如在组织中硫醇基团的测定中 (G. Ellman, 1959)。

材料科学与工程

- 它已参与了新型材料的开发,例如在合成具有潜在应用于材料科学的配位聚合物中 (V. Pedireddi, S. Varughese, 2004)。

环境科学

- 对类似2,5-二氯-4-甲基苯甲酸的化合物的电化学降解研究对于理解和开发解决环境污染的方法至关重要 (E. Brillas, Birame Boye, M. Baños, Juan C. Calpe, J. Garrido, 2003)。

制药和医学研究

- 其衍生物已被合成用于在生物研究中标记胺基残基,突显了它在药物化学中的相关性 (L. Crovetto, R. Rios, J. M. Alvarez-Pez, J. M. Paredes, Patricia Lozano–Velez, C. del Valle, E. Talavera, 2008)。

微生物学和生物降解

- 对2,5-二氯-4-甲基苯甲酸的生物降解引起了极大兴趣,研究涉及利用这种化合物的假单胞菌等微生物 (F. K. Higson, D. Focht, 1992)。

作用机制

Target of Action

Benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that benzoic acid derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

Benzoic acid derivatives are often involved in various biochemical processes, including metabolic pathways .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting bioavailability.

Result of Action

The compound’s interactions with its targets can lead to changes at the molecular and cellular levels, potentially influencing the function of cells and tissues .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5-Dichloro-4-methylbenzoic acid. For instance, the compound’s solubility can affect its distribution in the body and its interaction with targets . Additionally, factors such as pH and temperature can influence the compound’s stability and activity .

属性

IUPAC Name |

2,5-dichloro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEKKSQWQXNSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175742 | |

| Record name | 2,5-Dichloro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-4-methylbenzoic acid | |

CAS RN |

21460-88-8 | |

| Record name | 2,5-Dichloro-4-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021460888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichloro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2e)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B1617892.png)